DL-Homocysteine thiolactone

Beschreibung

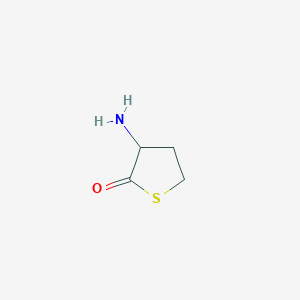

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminothiolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863228 |

Source

|

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10593-85-8, 14007-10-4, 3622-59-1 |

Source

|

| Record name | (±)-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE THIOLACTONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical Synthesis of DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide

Introduction

DL-Homocysteine thiolactone (HcY-TL) is a cyclic thioester of the non-proteinogenic amino acid homocysteine. In physiological systems, it is a reactive metabolite associated with endothelial dysfunction and protein N-homocysteinylation. In the laboratory, however, it serves as a critical synthetic intermediate. Its unique five-membered ring structure makes it a "masked" form of homocysteine, stable in acidic media but readily ring-opening in mild alkali to release the free sulfhydryl group.

This stability makes DL-homocysteine thiolactone hydrochloride the preferred storage form of homocysteine for peptide synthesis, polymer chemistry, and metabolic studies. This guide details the chemical synthesis of DL-homocysteine thiolactone hydrochloride directly from DL-methionine, prioritizing the classic Acid-Mediated Demethylation route due to its accessibility in standard organic laboratories.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the cleavage of the stable S-methyl ether bond in methionine. While ether cleavage typically requires harsh conditions (e.g., BBr3), the thioether in methionine can be demethylated using strong nucleophilic acids or dissolving metal reductions.

Reaction Pathway

The transformation proceeds through two distinct mechanistic phases:

-

S-Demethylation: Nucleophilic attack on the S-methyl group.

-

Intramolecular Cyclization: Acid-catalyzed Fisher-type esterification between the newly formed thiol and the carboxylic acid.

Mechanistic Diagram

Figure 1: Mechanistic pathway for the conversion of Methionine to Homocysteine Thiolactone via HI-mediated demethylation.[1]

Primary Protocol: Acid-Mediated Demethylation (The Baernstein Method)

This protocol is adapted from the classic work of Baernstein (1934) and Riegel & du Vigneaud (1935). It utilizes Hydriodic Acid (HI), which serves a dual role: the proton activates the sulfur, and the iodide ion acts as a potent nucleophile to cleave the methyl group.

Reagents & Equipment

| Component | Specification | Role |

| DL-Methionine | >99% Purity | Precursor |

| Hydriodic Acid (HI) | 57% Aqueous, unstabilized | Reagent / Solvent |

| Hypophosphorous Acid | 50% Solution | Iodine Scavenger (prevents oxidation) |

| Acetic Anhydride | Reagent Grade | Solvent/Co-solvent (Optional) |

| Ethanol/Ether | Absolute | Recrystallization |

| Equipment | Round-bottom flask, Reflux condenser, Inert gas line (N2/Ar) | Reaction Setup |

Step-by-Step Procedure

Phase 1: Demethylation and Cyclization

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (containing NaOH solution) to neutralize evolved methyl iodide vapors (Safety Critical).

-

Charging: Add 10.0 g (67 mmol) of DL-Methionine to the flask.

-

Acid Addition: Carefully add 100 mL of 57% Hydriodic Acid .

-

Note: If the HI is dark (contains free iodine), add 1-2 mL of Hypophosphorous acid until the color lightens.

-

-

Reflux: Heat the mixture to reflux (bath temp approx. 130-140°C) under a gentle stream of Nitrogen or Argon.

-

Duration: Reflux for 8 to 12 hours . The reaction mixture should become homogenous.

-

Observation: Methyl iodide (MeI) is volatile (bp 42°C) and will evolve. Ensure the trap is functioning.

-

Phase 2: Isolation and Workup

-

Concentration: Remove the heating source and allow the mixture to cool slightly. Transfer to a rotary evaporator.

-

Evaporation: Concentrate the solution under reduced pressure (vacuum) to a thick, syrupy residue. Keep the bath temperature below 60°C to prevent decomposition.

-

Co-evaporation: To remove excess HI, add 20 mL of water and re-evaporate. Repeat this step 2-3 times.

-

Crystallization: Dissolve the resulting residue in a minimum amount of hot absolute ethanol (~30-50 mL).

-

Precipitation: Allow the solution to cool to room temperature, then add diethyl ether dropwise until turbidity persists. Store at 4°C overnight to crystallize the hydrochloride salt.

Phase 3: Purification

-

Filtration: Filter the white crystalline solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold diethyl ether to remove residual acid and iodine traces.

-

Drying: Dry the product in a vacuum desiccator over P2O5 or NaOH pellets to remove traces of water and acid.

Experimental Workflow Diagram

Figure 2: Operational workflow for the laboratory synthesis of DL-Homocysteine Thiolactone.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following physicochemical standards.

| Parameter | Expected Value | Notes |

| Appearance | White crystalline powder | Yellowing indicates free iodine or oxidation. |

| Melting Point | 198°C - 202°C (dec) | Decomposes upon melting. |

| Solubility | Soluble in water, DMSO | Stable in acidic water; hydrolyzes in base. |

| 1H NMR (D2O) | δ 4.35 (m, 1H, α-CH)δ 3.50 (m, 2H, γ-CH2)δ 2.85 (m, 1H, β-CH)δ 2.30 (m, 1H, β-CH) | Distinctive multiplets for the rigid ring system. |

| IR Spectrum | ~1700 cm⁻¹ (C=O stretch) | Characteristic thiolactone carbonyl band. |

Troubleshooting:

-

Yellow Product: Indicates iodine contamination. Recrystallize again from ethanol/ether with a drop of hypophosphorous acid or wash with a small amount of acetone.

-

Low Yield: Often due to incomplete demethylation. Ensure the HI is fresh and the reflux temperature is maintained.

Safety & Handling (Critical)

This synthesis involves hazardous reagents. Adherence to safety protocols is non-negotiable.

-

Hydriodic Acid (HI): Highly corrosive and causes severe skin burns. It is a DEA List I chemical in some jurisdictions due to its use in illicit synthesis; ensure regulatory compliance.

-

Methyl Iodide (MeI): A byproduct of the reaction. It is a suspected carcinogen and a potent alkylating agent.

-

Control: The reaction must be vented through a scrubber containing 10% NaOH or an amine solution to quench the MeI vapors. Never vent directly into the fume hood exhaust without a trap.

-

-

Homocysteine Thiolactone: While useful, it is biologically active and can modify proteins (N-homocysteinylation).[2] Avoid inhalation of dust.

References

-

Baernstein, H. D. (1934). The determination of methionine in proteins. Journal of Biological Chemistry, 106(2), 451-456. Link

-

Riegel, B., & du Vigneaud, V. (1935).[3] The Isolation of Homocysteine and Its Conversion to a Thiolactone.[4][3][5][6][7] Journal of Biological Chemistry, 112(1), 149-154. Link

-

Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-673. Link

-

Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein synthesis editing in humans. Journal of Nutrition, 130(2), 377S-381S. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scite.ai [scite.ai]

- 4. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Continuous production method of DL-homocysteine thiolactone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Stability and Hydrolysis of DL-Homocysteine Thiolactone in Aqueous Buffers

This technical guide details the stability, hydrolysis kinetics, and handling of DL-Homocysteine Thiolactone (HTL). It is designed for researchers and drug development professionals requiring precise control over this reactive metabolite in aqueous environments.

Executive Summary

DL-Homocysteine thiolactone (HTL) is a cyclic thioester and a reactive metabolite of homocysteine.[1] Unlike its linear counterpart, HTL is an electrophile capable of acylating nucleophiles, particularly the

Key Technical Takeaway: HTL is stable in acidic media but hydrolyzes spontaneously at physiological pH (7.4) with a half-life of approximately 24 hours.[1][2] The choice of buffer is non-trivial; amine-based buffers (e.g., Tris, Glycine) must be avoided to prevent artifactual aminolysis.

Chemical Fundamentals & Reactivity

Structural Properties

HTL consists of a 5-membered thiolactone ring.[2] The ring strain and the thioester linkage make the carbonyl carbon highly electrophilic.

-

Molecular Formula:

-

Molecular Weight: 117.17 g/mol (Free base), 153.63 g/mol (HCl salt)

-

pKa: The

-amino group has a pKa of ~6.7, which is lower than typical amino acids due to the electron-withdrawing effect of the thioester.

The Stability Paradox

While often termed "stable" in acidic powder form, HTL is thermodynamically unstable in aqueous solution at neutral or alkaline pH. The entropy-driven ring-opening is irreversible under physiological conditions.

Hydrolysis Kinetics & Buffer Compatibility

pH Dependence

The rate of HTL hydrolysis is directly proportional to pH.

-

Acidic (pH < 6.0): The protonated amine (

) dominates, and the ring is resistant to nucleophilic attack by water. Solutions in 50 mM HCl are stable for months at -20°C. -

Physiological (pH 7.4): Hydrolysis follows pseudo-first-order kinetics. At 37°C, the half-life (

) is 24–30 hours . This slow release of free homocysteine (Hcy) makes HTL a "depot" for Hcy generation in cell culture. -

Alkaline (pH > 8.0): Hydrolysis is rapid. In 1 M NaOH, ring opening is instantaneous, a property used for total homocysteine quantification.

Buffer Selection Strategy

Critical Directive: Do NOT use primary amine buffers (Tris, Glycine) if your intent is to study hydrolysis or maintain HTL integrity. Tris will attack the thiolactone ring, forming an N-homocysteinylated Tris adduct, confounding kinetic data.

| Buffer System | Compatibility | Mechanism/Notes |

| PBS (Phosphate) | High | Non-nucleophilic. Ideal for hydrolysis studies. |

| HEPES | High | Sterically hindered amines reduce reactivity. Good for cell culture.[3] |

| Tris / Glycine | Forbidden | Primary amines react rapidly (Aminolysis) to open the ring. |

| Borate | Medium | Compatible, but often used at high pH where hydrolysis is fast. |

Mechanistic Pathways

The following diagram illustrates the bifurcation between hydrolysis (reaction with water) and aminolysis (reaction with protein lysines or amine buffers).

Figure 1: Mechanistic divergence of HTL in aqueous media. Hydrolysis yields the free thiol (Hcy), while aminolysis results in stable amide adducts.

Experimental Protocols

Preparation of Stable Stock Solutions

To ensure reproducibility, stocks must be prepared in acidic conditions to suppress ring opening.

-

Solvent: 50 mM HCl (degassed to prevent oxidation of any trace free Hcy).

-

Concentration: 100 mM – 200 mM.

-

Storage: Aliquot and store at -80°C (stable > 6 months) or -20°C (stable 1 month).

-

Usage: Thaw on ice. Dilute immediately into the experimental buffer (e.g., PBS) just prior to use. Discard unused thawed portions.

Quantifying Hydrolysis (Ellman’s Assay)

Since HTL has no free thiol (-SH) and Hcy does, the rate of hydrolysis can be monitored by the appearance of free sulfhydryl groups using DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

Workflow:

-

Incubation: Incubate HTL (e.g., 1 mM) in PBS (pH 7.4) at 37°C.[2][4][5]

-

Sampling: At defined time points (0, 1, 2, 4, 8, 24 h), remove an aliquot.

-

Reaction: Mix aliquot with DTNB working solution (0.1 mM DTNB in 0.1 M Phosphate buffer, pH 8.0).

-

Detection: Measure Absorbance at 412 nm immediately.

-

Calculation:

.

Figure 2: Workflow for monitoring HTL hydrolysis kinetics via appearance of free thiol groups.

Implications for Drug Development

Toxicity & Protein Modification

In drug safety studies, HTL is often used as a model for hyperhomocysteinemia-induced toxicity. Researchers must distinguish between toxicity caused by N-homocysteinylation (direct acylation of proteins by HTL) and oxidative stress (caused by Hcy generated from HTL hydrolysis).

-

Protocol Tip: To isolate the effect of N-homocysteinylation, use shorter incubation times (<4 hours) where hydrolysis is minimal, or use lower pH if physiological relevance allows.

Artifact Prevention

When screening small molecules or enzymes for interaction with HTL:

-

Ensure no buffer components contain nucleophiles.

-

Verify that "inhibitors" of HTL toxicity are not simply accelerating its hydrolysis to Hcy (which may be less toxic in acute protein aggregation models).

References

-

Jakubowski, H. (2000). Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans. Journal of Nutrition. Link

-

Perla-Kaján, J., & Jakubowski, H. (2012). Paraoxonase 1 protects against protein N-homocysteinylation in humans. FASEB Journal. Link

-

Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine. Link

-

Glowacki, R., & Bald, E. (2009). Physiological and analytical aspects of homocysteine thiolactone. Amino Acids.[6][7] Link

-

Cayman Chemical. (2022). L-Homocysteine Product Information & Stability. Link

Sources

- 1. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]

- 3. HEPES: Key buffering agents and their storage conditions in biological experiments [vacutaineradditives.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective | MDPI [mdpi.com]

- 7. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Toxicological Mechanisms of DL-Homocysteine Thiolactone on Endothelial Cells

Executive Summary

This technical guide provides a rigorous analysis of DL-Homocysteine thiolactone (HTL), a reactive cyclic thioester metabolite of homocysteine (Hcy).[1] Unlike its precursor, HTL possesses unique electrophilic properties that allow it to acylate protein lysine residues—a process termed N-homocysteinylation .[1] This guide details the specific molecular cascades by which HTL induces endothelial dysfunction, including oxidative stress, Endoplasmic Reticulum (ER) stress, and apoptosis. It serves as a blueprint for researchers to design self-validating experimental protocols for investigating vascular toxicity.

Part 1: The Biochemistry of Toxicity

The Thiolactone Difference

While elevated plasma Homocysteine (Hcy) is a known risk factor for atherosclerosis, the thiolactone form represents a distinct chemical threat.[1][2] HTL is formed as a result of an error-editing reaction by methionyl-tRNA synthetase (MetRS) during protein biosynthesis.[1][3]

-

Chemical Reactivity: HTL is a cyclic thioester.[1][3][4][5] The ring structure confers high energy, making it susceptible to nucleophilic attack by the

-amino groups of lysine residues in proteins. -

The "Trojan Horse" Mechanism: Hcy itself requires enzymatic conversion to modify proteins. HTL, however, directly acylates proteins under physiological conditions, forming N-homocysteinylated proteins . These modified proteins (e.g., N-Hcy-Albumin, N-Hcy-Fibrinogen) lose physiological function and can become auto-antigenic.

Metabolic Formation Pathway

The following diagram illustrates the error-editing pathway where Hcy is misactivated by MetRS, leading to HTL formation and subsequent protein damage.

Figure 1: The metabolic deviation of Homocysteine into the reactive Thiolactone form, leading to irreversible protein modification.[1][6]

Part 2: Molecular Mechanisms of Endothelial Injury

HTL toxicity in endothelial cells (ECs) is not singular; it operates through a multi-hit phenomenon.

The Toxicity Cascade

-

Oxidative Stress & eNOS Uncoupling: HTL increases intracellular superoxide (

). It uncouples endothelial Nitric Oxide Synthase (eNOS), switching it from producing NO (vasodilator) to producing superoxide, which reacts with NO to form peroxynitrite ( -

ER Stress & UPR: The accumulation of N-homocysteinylated proteins in the ER lumen triggers the Unfolded Protein Response (UPR). Markers such as GRP78/BiP and CHOP are significantly upregulated, leading to apoptosis if the stress is unresolved.

-

Inflammatory Activation: HTL activates NF-

B, upregulating adhesion molecules (ICAM-1, VCAM-1) and promoting monocyte adhesion, an early step in atherosclerosis.

Figure 2: The signal transduction pathways activated by HTL in endothelial cells, culminating in apoptosis and dysfunction.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: HTL Stock Preparation & Handling

Rationale: HTL is unstable at physiological pH (hydrolyzes to Hcy). Improper handling yields false negatives.

-

Purchase: Obtain DL-Homocysteine thiolactone hydrochloride (e.g., Sigma-Aldrich).[6]

-

Solvent: Dissolve in sterile distilled water or 1 mM HCl immediately before use. Do not store in PBS or culture media (pH 7.4) for extended periods.[7][8]

-

Stability Check: If storing stocks, keep at -20°C in acidic solution (pH < 5).

-

Treatment: Add directly to cell culture media (e.g., EGM-2 for HUVECs) to achieve final concentrations (typically 10

M – 500

Protocol B: Detection of N-Homocysteinylated Proteins

Rationale: This is the specific fingerprint of HTL toxicity, distinguishing it from general oxidative stress.

-

Cell Lysis: Lyse HUVECs treated with HTL (vs. Vehicle control) using RIPA buffer containing protease inhibitors.

-

Western Blotting:

-

Load 20-30

g protein per lane. -

Primary Antibody: Use a specific rabbit anti-N-homocysteinylated protein antibody (often custom-generated or available from specialized vendors referencing Jakubowski's lab).

-

Specificity Control: Pre-incubate the antibody with excess N-Hcy-Albumin to block specific binding (signals should disappear).

-

-

Expected Result: A smear of high molecular weight bands in HTL-treated lanes, indicating broad protein modification.

Protocol C: ROS Detection via Flow Cytometry

Rationale: DCFH-DA measures general oxidative stress; MitoSOX measures mitochondrial superoxide.

-

Seeding: Seed HUVECs at

cells/well in 6-well plates. -

Treatment: Treat with HTL (50, 100, 500

M) for 24 hours.-

Positive Control:

(100

-

-

Staining: Wash cells with PBS. Incubate with DCFH-DA (10

M) for 30 min at 37°C in the dark. -

Analysis: Harvest cells and analyze via flow cytometry (Ex/Em: 488/525 nm).

-

Validation: Pre-treat a subset with NAC (N-acetylcysteine, 5 mM) . If HTL-induced signal is not reduced by NAC, the assay is suspect.

Part 4: Data Interpretation & Reference Values

The following table summarizes concentration-dependent effects of HTL on endothelial cells, synthesized from key literature.

| Concentration | Physiological Context | Observed In Vitro Effects on Endothelial Cells |

| < 1 | Normal Plasma | No significant toxicity; baseline metabolic turnover. |

| 10 - 50 | Mild Hyperhomocysteinemia | Mild ROS generation; upregulation of adhesion molecules (ICAM-1). |

| 50 - 100 | Severe Pathology | Significant N-homocysteinylation; eNOS uncoupling; onset of ER stress markers (CHOP). |

| 200 - 500 | Acute Experimental Toxicity | Mitochondrial membrane depolarization; Caspase-3 activation; >30% Apoptosis. |

| 1 mM | Supraphysiological | Massive necrosis; complete loss of monolayer integrity (used for acute stress modeling). |

References

-

Jakubowski, H. (2000).[9][10] Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis.[1][9][10][11][12] Circulation Research.[9][10][11] Link

-

Gurda, D., et al. (2015).[1][12] Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells.[1][12] Amino Acids.[1][3][5][8][9][10][11][13][14] Link

-

Mercie, P., et al. (2000). Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features.[14] Apoptosis.[9][14] Link

-

Perla-Kajan, J., et al. (2007).[6] Metabolism of homocysteine thiolactone in human cell cultures.[2][5][10] Journal of Biological Chemistry.[1][5] Link

-

Zhang, D., et al. (2022). Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo.[7] Redox Biology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tongxinluo Prevents Endothelial Dysfunction Induced by Homocysteine Thiolactone In Vivo via Suppression of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in vitro evaluation of the effects of homocysteine thiolactone on key steps of angiogenesis and tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Analysis of DL-Homocysteine Thiolactone and Its Derivatives

Introduction: The Double-Edged Sword of a Reactive Metabolite

DL-Homocysteine thiolactone (HTL) is a five-membered cyclic thioester of the non-proteinogenic amino acid homocysteine.[1][2] Its formation in biological systems is a crucial error-editing step catalyzed by methionyl-tRNA synthetase, preventing the misincorporation of homocysteine into proteins.[1][3] However, elevated levels of HTL are implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][4] This toxicity stems from its high reactivity, particularly towards the ε-amino group of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[1][5] This modification can alter protein structure and function, leading to cellular damage.[4][5]

For researchers in drug development and the life sciences, a thorough understanding of the structural characteristics of HTL and its derivatives is paramount. This guide provides an in-depth technical overview of the key analytical techniques and computational methods used to elucidate the structure, stereochemistry, and reactivity of these fascinating and biologically significant molecules.

I. Elucidating the Three-Dimensional Architecture: X-ray Crystallography

The five-membered thiolactone ring is expected to be nearly planar, with some slight puckering to relieve ring strain. The key structural parameters of interest are the lengths of the C-S, C=O, and C-N bonds, as well as the bond angles within the ring. These parameters are crucial for understanding the ring's stability and reactivity.

Table 1: Predicted Key Bond Lengths and Angles in Homocysteine Thiolactone

| Bond/Angle | Predicted Value | Significance |

| C=O Bond Length | ~1.21 Å | Typical for a carbonyl group, influencing its reactivity. |

| C-S Bond Length | ~1.82 Å | Longer than a typical C-C bond, contributing to ring strain. |

| O=C-S Angle | ~120° | Reflects the sp² hybridization of the carbonyl carbon. |

| C-S-C Angle | ~95° | Constrained by the five-membered ring structure. |

II. Probing the Molecular Framework: Spectroscopic Techniques

Spectroscopic methods are indispensable for characterizing the structure of DL-homocysteine thiolactone and its derivatives in solution and the solid state.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of DL-homocysteine thiolactone hydrochloride in D₂O shows characteristic signals for the protons in the molecule. The proton alpha to the amino group (and the carbonyl group) typically appears as a multiplet around 4.34 ppm.[6] The protons of the two methylene groups in the ring give rise to complex multiplets further upfield, typically in the ranges of 3.48-3.54 ppm and 2.28-2.85 ppm.[6] The coupling patterns of these signals can provide information about the conformation of the thiolactone ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The most downfield signal corresponds to the carbonyl carbon of the thiolactone, which is expected to resonate at a chemical shift of approximately 210 ppm in D₂O.[2] The carbon atom attached to the amino group (α-carbon) appears around 59 ppm, while the two methylene carbons in the ring are found at approximately 30 ppm and 27 ppm.[2]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for DL-Homocysteine Thiolactone Hydrochloride in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | ~4.34 | ~59 |

| β-CH₂ | ~2.28 - 2.85 | ~30 |

| γ-CH₂ | ~3.48 - 3.54 | ~27 |

| C=O | - | ~210 |

B. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of homocysteine thiolactone is the strong absorption band corresponding to the stretching vibration of the thiolactone carbonyl group (C=O). This band is typically observed in the region of 1650-1750 cm⁻¹. The exact position of this band can be influenced by the solvent and whether the molecule is in its free base or salt form. An FTIR spectrum of DL-homocysteine thiolactone hydrochloride is available in public databases such as PubChem.[6]

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For DL-homocysteine thiolactone, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 118.03.[7] Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural insights. Common fragmentation pathways for N-acyl homocysteine thiolactones involve the loss of the acyl group and cleavage of the thiolactone ring.[8][9]

Workflow for Mass Spectrometric Analysis of HTL Derivatives

Caption: General workflow for the analysis of HTL derivatives by LC-MS/MS.

III. Synthesis and Reactivity of Derivatives

The chemical reactivity of the thiolactone ring and the primary amino group allows for the synthesis of a wide range of derivatives with diverse biological activities.

A. N-Acylation: Modifying the Amino Group

The primary amino group of homocysteine thiolactone can be readily acylated to form N-acyl derivatives. This is a common strategy for modifying the properties of the molecule, such as its lipophilicity and biological activity.

Experimental Protocol: Synthesis of N-Acetyl-DL-homocysteine Thiolactone

This protocol is adapted from established methods for the N-acylation of amino acids.

-

Dissolution: Dissolve DL-homocysteine thiolactone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and deprotonate the amino group.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Scheme for N-Acetylation

Caption: N-acetylation of DL-homocysteine thiolactone.

B. Thiolactone Ring Opening: A Gateway to Further Functionalization

The thiolactone ring is susceptible to nucleophilic attack, leading to ring opening. This reaction is particularly important in biological systems, where the amino groups of lysine residues in proteins can act as nucleophiles, resulting in N-homocysteinylation.[1][5] In synthetic chemistry, this reactivity can be exploited to introduce other functional groups. For example, reaction with primary amines leads to the formation of an amide and a free thiol group, which can then be further modified.[1]

IV. Stereochemistry and Chiral Analysis

DL-Homocysteine thiolactone is a racemic mixture of two enantiomers, the D- and L-forms. As biological systems are often stereospecific, the separation and characterization of these enantiomers are crucial for understanding their differential biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for the separation of enantiomers.[10][11][12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Several commercially available chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose or amylose), have been shown to be effective for the separation of a wide range of chiral compounds, including amino acid derivatives.

General Protocol for Chiral HPLC Separation of DL-Homocysteine Thiolactone

-

Column Selection: Choose a suitable chiral stationary phase. A screening of different chiral columns may be necessary to find the optimal one.

-

Mobile Phase: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

-

Detection: Detection is usually performed using a UV detector, as the thiolactone carbonyl group has a UV absorbance.

-

Method Validation: The method should be validated for parameters such as linearity, accuracy, precision, and limit of detection and quantification.

Diagram of Chiral Separation

Caption: Schematic of a chiral HPLC system for enantiomeric separation.

V. Computational Modeling: In Silico Insights into Structure and Reactivity

Computational chemistry provides a powerful means to complement experimental studies by offering insights into the conformational preferences, electronic properties, and reaction mechanisms of molecules.

Conformational Analysis

Computational methods such as molecular mechanics and quantum mechanics can be used to calculate the relative energies of different conformations of the homocysteine thiolactone ring. These calculations can help to identify the most stable conformation(s) in the gas phase or in solution.

Reactivity Studies

Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics (MD) methods can be employed to model chemical reactions, such as the aminolysis of the thiolactone ring.[4] These studies can provide detailed information about the reaction pathway, the structure of the transition state, and the activation energy, which are crucial for understanding the reactivity of these molecules.[4][7]

VI. Structure-Activity Relationships (SAR) and Drug Development

Understanding the relationship between the structure of homocysteine thiolactone derivatives and their biological activity is a key aspect of drug development. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for the desired therapeutic effect.

N-acyl derivatives of homocysteine thiolactone have been investigated for various therapeutic applications. The nature of the acyl group can significantly influence the compound's potency and selectivity. For example, modifying the acyl chain length or introducing aromatic or heterocyclic moieties can alter the compound's interaction with its biological target.

Conclusion

The structural analysis of DL-homocysteine thiolactone and its derivatives is a multifaceted endeavor that requires the application of a diverse range of analytical techniques and computational methods. A comprehensive understanding of the three-dimensional structure, spectroscopic properties, stereochemistry, and reactivity of these molecules is essential for unraveling their complex roles in biology and for the rational design of new therapeutic agents. This guide has provided a technical overview of the key methodologies and their application in the fascinating field of homocysteine thiolactone chemistry.

References

-

Perła-Kaján, J., Głowacki, R., & Jakubowski, H. (2020). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 25(21), 5133. [Link]

-

Shalayel, I., & Vallée, Y. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 40. [Link]

-

Piechocka, J., & Głowacki, R. (2024). Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine. Talanta, 272, 125791. [Link]

-

Li, Y., et al. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. Protein Science, 33(7), e5098. [Link]

-

McCully, K. S. (2007). Homocysteine Metabolism, Atherosclerosis, and Diseases of Aging. In Homocysteine in Health and Disease (pp. 3-22). Cambridge University Press. [Link]

-

Royal Society of Chemistry. (2023). Electronic Supplementary Information. [Link]

- Google Patents. (2022). KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone.

-

PubChem. Homocysteine thiolactone, DL-. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Espeel, P., et al. (2014). Reaction of N -acetylhomocysteine thiolactone with propylamine in di ff erent solvents. Polymer Chemistry, 5(1), 187-195. [Link]

-

Otani, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(19), 11295. [Link]

-

Barupala, D., et al. (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Metabolites, 14(7), 401. [Link]

-

Głowacki, R., & Piechocka, J. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Scientific Reports, 15, 92323. [Link]

-

Aydin, B., & Ozmen, D. (2023). The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity. Journal of Applied Microbiology, 134(12), lxad311. [Link]

-

Togawa, T., et al. (2005). Measurement of homocysteine thiolactone hydrolase activity using high-performance liquid chromatography with fluorescence detection and polymorphisms of paraoxonase in normal human serum. Journal of Chromatography B, 819(1), 67-72. [Link]

-

Ilisz, I., Aradi, M., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 147-156. [Link]

-

Jakubowski, H. (1997). Synthesis of Homocysteine Thiolactone by methionyl-tRNA Synthetase in Cultured Mammalian Cells. Journal of Biological Chemistry, 272(4), 1935-1942. [Link]

-

Ghahremanzadeh, R., et al. (2014). 13 C NMR spectra of 2-amino-2 0 ,5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3 0-indoline]-3-carbonitrile 4b. ResearchGate. [Link]

-

Thiel, V., et al. (2018). (a) Mass spectrum and fragmentation pattern of N-((Z)-11-octadecenoyl)homoserine lactone (Z11-C18:1-HSL). ResearchGate. [Link]

-

Głowacki, R., & Piechocka, J. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Scientific Reports, 15, 92323. [Link]

-

Hammer, S. C., et al. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Pharmaffiliates. L-Homocysteine thiolactone hydrochloride - reference spectrum (H0837000). [Link]

-

Go, Y. M., & Jones, D. P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 21(3), 473-491. [Link]

-

Svatunek, D., et al. (2025). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 31(1), e202500408. [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 110753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. shimadzu.com [shimadzu.com]

Methodological & Application

Application Notes and Protocols for the Detection of Protein N-Homocysteinylation

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Significance of Protein N-Homocysteinylation in Health and Disease

Protein N-homocysteinylation is a non-enzymatic post-translational modification where the reactive metabolite of homocysteine, homocysteine thiolactone (HTL), covalently attaches to the ε-amino group of protein lysine residues.[1][2][3] This modification can alter the structure and function of proteins, leading to cellular damage and contributing to the pathology of various diseases.[4][5][6] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for cardiovascular diseases, neurodegenerative disorders like Parkinson's and Alzheimer's disease, and other pathologies.[1][5][7] The N-homocysteinylation of proteins is considered a key mechanism through which hyperhomocysteinemia exerts its cytotoxic effects.[6][8]

This guide provides a comprehensive overview of the current methodologies for the detection and characterization of N-homocysteinylated proteins. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to investigate this critical protein modification. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

I. Biochemical Principle of N-Homocysteinylation

Under physiological conditions, homocysteine can be converted to the highly reactive cyclic thioester, homocysteine thiolactone (HTL), by methionyl-tRNA synthetase in an error-editing reaction.[2][6] HTL can then acylate the free amino groups of protein lysine residues, forming a stable amide bond and introducing a new thiol group into the protein.[2][3] This process, known as N-homocysteinylation, is irreversible and can lead to protein misfolding, aggregation, and impaired biological function.[4][6]

Sources

- 1. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Protein homocysteinylation: a new mechanism of atherogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein homocysteinylation: a new mechanism of atherogenesis? - AHEM [phmd.hirszfeld.pl]

- 4. Homocysteinylation and Sulfhydration in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein N-homocysteinylation: From cellular toxicity to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-homocysteinylation of DJ-1 promotes neurodegeneration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Protein Modification Using DL-Homocysteine Thiolactone

Introduction: Understanding Protein N-Homocysteinylation

Elevated levels of the amino acid homocysteine (Hcy) in the blood, a condition known as hyperhomocysteinemia, are linked to a variety of human diseases, including cardiovascular and neurodegenerative disorders.[1][2] One of the key mechanisms underlying the pathological effects of elevated homocysteine is the post-translational modification of proteins by a reactive metabolic byproduct, homocysteine thiolactone (HTL).[3][4] This process, termed N-homocysteinylation, involves the covalent attachment of a homocysteine moiety to protein lysine residues, leading to alterations in protein structure and function.[3][5] Such modifications can result in protein denaturation, enzyme inactivation, and the formation of protein aggregates, contributing to cellular toxicity.[2][6]

DL-Homocysteine thiolactone, a cyclic thioester of homocysteine, serves as the primary agent for in vitro studies of N-homocysteinylation.[7][8] Understanding the methodology for inducing and analyzing this modification is crucial for researchers investigating the molecular basis of homocysteine-related pathologies and for professionals in drug development seeking to mitigate these effects. These application notes provide a detailed guide to the in vitro modification of proteins using DL-Homocysteine thiolactone, covering the underlying chemistry, experimental protocols, and analytical validation techniques.

The Chemical Mechanism of N-Homocysteinylation

N-homocysteinylation is a non-enzymatic reaction where the ε-amino group of a lysine residue on a protein acts as a nucleophile, attacking the carbonyl carbon of the homocysteine thiolactone ring.[9][10] This results in the opening of the thiolactone ring and the formation of a stable isopeptide bond between the homocysteine carboxyl group and the lysine ε-amino group.[7] A key consequence of this modification is the introduction of a new, free sulfhydryl (-SH) group into the protein structure.[6] This newly introduced thiol group can participate in disulfide bond formation, leading to protein cross-linking, multimerization, and aggregation.[11]

Caption: Workflow for in vitro protein modification with DL-Homocysteine thiolactone.

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

| Protein Concentration | 1 - 5 mg/mL | Sufficient for detection while minimizing non-specific aggregation. |

| DL-HTL Concentration | 0 - 10 mM | Allows for a dose-dependent modification to be observed. [10] |

| Incubation Time | 12 - 18 hours (overnight) | Provides sufficient time for the reaction to proceed to a significant extent. [10] |

| Incubation Temperature | 37°C | Mimics physiological conditions and promotes the reaction. [10] |

| pH | 7.4 | Physiological pH ensures the lysine ε-amino groups are sufficiently nucleophilic. [10] |

Analytical Techniques for Validation

Validation of protein N-homocysteinylation is essential to confirm the success of the modification and to quantify its extent.

Quantification of Free Sulfhydryl Groups (Ellman's Assay)

The introduction of a free thiol group with each homocysteinylation event allows for quantification using Ellman's reagent (DTNB).

Protocol:

-

Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or N-acetylcysteine).

-

Add the modified protein sample (after removal of unreacted HTL) to a solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free sulfhydryl groups in the protein sample by comparing the absorbance to the standard curve. [10]

SDS-PAGE and Western Blotting

SDS-PAGE can be used to visualize changes in the protein's apparent molecular weight and to detect protein aggregation or multimerization. [11]Western blotting with an anti-homocysteine antibody provides specific detection of the modification.

Protocol:

-

Separate the unmodified and modified protein samples by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for N-homocysteinylated proteins.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming N-homocysteinylation and identifying the specific lysine residues that have been modified. [12]Analysis of tryptic digests of the modified protein by LC-MS/MS can pinpoint the exact sites of modification. [12]

Conclusion

The in vitro modification of proteins with DL-Homocysteine thiolactone is a valuable technique for studying the pathological consequences of hyperhomocysteinemia. By following the protocols outlined in these application notes, researchers can reliably induce and validate N-homocysteinylation, enabling further investigation into the structural and functional alterations of modified proteins. This, in turn, can provide insights into disease mechanisms and aid in the development of therapeutic interventions.

References

-

Jakubowski, H. (2001). Protein N-homocysteinylation: implications for atherosclerosis. Pathophysiology of Haemostasis and Thrombosis, 31(3-6), 141-144. [Link]

-

Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2018). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews, 98(4), 2485–2515. [Link]

-

Jakubowski, H. (1999). Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels. The FASEB Journal, 13(15), 2277-2283. [Link]

-

MetaSci. (n.d.). Safety Data Sheet DL-Homocysteine thiolactone hydrochloride. [Link]

-

Singh, L. R., & Gupta, S. (2015). Protein N-homocysteinylation: From cellular toxicity to neurodegeneration. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(11), 2277-2283. [Link]

-

Zang, T., Dai, S., Chen, D., Lee, B. W. K., Liu, S., Karger, B. L., & Zhou, Z. S. (2009). Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes. Analytical Chemistry, 81(21), 9065–9071. [Link]

-

Sikora, M., Marczak, L., Twardowski, T., Stobiecki, M., & Jakubowski, H. (2019). Protein N-homocysteinylation: examples and functional consequences. ResearchGate. [Link]

-

Zang, T., Dai, S., Chen, D., Lee, B. W., Liu, S., Karger, B. L., & Zhou, Z. S. (2009). Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes. Analytical chemistry, 81(21), 9065–9071. [Link]

-

Chubarov, A. (2021). Homocysteine Thiolactone: Biology and Сhemistry. Encyclopedia MDPI. [Link]

-

Sharma, G. S., Kumar, K., & Singh, L. R. (2014). N-homocysteinylation induces different structural and functional consequences on acidic and basic proteins. PloS one, 9(12), e116386. [Link]

-

Zang, T., Dai, S., Chen, D., Lee, B. W. K., Liu, S., Karger, B. L., & Zhou, Z. S. (2009). Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes. Semantic Scholar. [Link]

-

Chubarov, A. (2021). Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]

-

Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. The Journal of nutrition, 130(2S Suppl), 377S–381S. [Link]

-

Jakubowski, H. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. Circulation Research, 87(1), 45-51. [Link]

-

Sibrian-Vazquez, M., Escobedo, J. O., Lim, S., Samoei, G. K., & Strongin, R. M. (2010). Detection of Homocysteine and Cysteine. Journal of the American Chemical Society, 132(16), 5766–5773. [Link]

-

Głowacki, R., & Jakubowski, H. (2010). Identification of N-homocysteinylation sites in plasma proteins. Methods in molecular biology (Clifton, N.J.), 648, 147–155. [Link]

-

QuickCompany. (n.d.). Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride. [Link]

-

Gurbiel, R. J., Bilska-Wilkosz, A., Szyjka, A., & Sokołowska, M. (2017). Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. RSC Advances, 7(57), 35836-35847. [Link]

-

Tzanavaras, P. D., Themelis, D. G., & Zacharis, C. K. (2019). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. Molecules (Basel, Switzerland), 24(20), 3749. [Link]

-

Jakubowski, H. (2000). Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis. Circulation research, 87(1), 45–51. [Link]

-

Yilmaz, M. T., Ture, H., & Cebi, N. (2023). The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity. AMB Express, 13(1), 101. [Link]

-

Sharma, G. S., Kumar, K., Pasha, M. K., & Singh, L. R. (2015). Inhibition of Protein N-Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia. ACS omega, 2(1), 221–230. [Link]

-

Sharma, G. S., Prakash, P., Raj, I., & Singh, L. R. (2015). Homocysteine Thiolactone Modification of Ribonuclease A: Thermodynamics and Kinetics. The protein journal, 34(2), 112–121. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Protein N-homocysteinylation: From cellular toxicity to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein N-homocysteinylation: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homocysteine Thiolactone Modification of Ribonuclease A: Thermodynamics and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of N-homocysteinylation sites in plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

cell-based assays to study DL-Homocysteine thiolactone cytotoxicity

Application Note: Cell-Based Assays to Study DL-Homocysteine Thiolactone (HTL) Cytotoxicity

Abstract & Introduction

The "Trojan Horse" of Vascular & Neural Toxicity Homocysteine (Hcy) is a well-known risk factor for cardiovascular and neurodegenerative diseases. However, the amino acid itself is often not the direct executioner. The metabolic conversion of Hcy to DL-Homocysteine Thiolactone (HTL) —a cyclic thioester—creates a highly reactive metabolite capable of acylating protein lysine residues.[1] This process, known as N-homocysteinylation , fundamentally alters protein structure, leading to aggregation, oxidative stress, and cytotoxicity.

This Application Note provides a rigorous, mechanism-based framework for studying HTL cytotoxicity. Unlike standard toxicity screens, this guide emphasizes the unique chemical instability of HTL and the specific detection of its molecular footprint: N-homocysteinylated proteins.

Key Mechanisms Covered:

-

N-Homocysteinylation: The covalent attachment of Hcy to lysine ε-amino groups.

-

Oxidative Stress: The generation of superoxide via the auto-oxidation of the newly exposed thiol groups on modified proteins.

-

Apoptosis: The downstream consequence of unfolded protein response (UPR) and mitochondrial dysfunction.

Experimental Design Strategy

Cell Models

-

Vascular Model (Gold Standard): Human Umbilical Vein Endothelial Cells (HUVECs).[2]

-

Rationale: Endothelial dysfunction is the primary pathology of hyperhomocysteinemia.

-

-

Neuronal Model: SH-SY5Y (Neuroblastoma).

-

Rationale: Relevant for studying HTL-linked neurodegeneration (e.g., Alzheimer’s, Parkinson’s).

-

-

Culture Conditions: Use low-passage cells (

The "Instability" Factor (Critical Protocol Note)

HTL is a thioester; it is susceptible to spontaneous hydrolysis at physiological pH (pH 7.4), converting back to Hcy with a half-life of ~3.5 to 24 hours depending on conditions.

-

Rule #1: Never store HTL in neutral aqueous buffers.

-

Rule #2: Prepare stocks in mild acid or use immediately upon solvation.

Visualizing the Pathogenic Cascade

The following diagram illustrates the conversion of Hcy to HTL and the subsequent cascade leading to cell death.

Figure 1: The molecular mechanism of HTL cytotoxicity. Note that N-homocysteinylation introduces a new free thiol group (-SH) onto the protein, which acts as a redox center for ROS generation.

Detailed Protocols

Module 1: Preparation of HTL Stock (The "Freshness" Rule)

Standard commercial source: DL-Homocysteine thiolactone hydrochloride (Hcy-TL·HCl).

-

Vehicle: Prepare 10 mM HCl (sterile). The acidic pH prevents ring opening.

-

Solvation: Dissolve Hcy-TL·HCl to a concentration of 100 mM in the 10 mM HCl vehicle.

-

Usage: Add directly to cell culture media immediately before treating cells.

-

Example: For a 500 µM treatment, add 5 µL of stock to 1 mL of media. The small volume of acid will be buffered by the bicarbonate in the media.

-

-

Storage: Store powder at -20°C desicated. Discard dissolved stock after 1 week even at -20°C.

Module 2: Cytotoxicity Screening (CCK-8 / MTT)

Objective: Determine IC50 and optimal treatment window.

-

Seeding: 5,000 cells/well (96-well plate).

-

Treatment: 0, 50, 100, 200, 500, 1000 µM HTL.

-

Duration: 24h and 48h. (Note: HTL hydrolysis means the effective concentration drops over time; re-dosing at 24h may be necessary for long assays).

-

Readout: Standard CCK-8 or MTT protocol.

-

Expected Data:

Cell Line HTL IC50 (24h) HTL IC50 (48h) Notes HUVEC ~500 µM ~200 µM High sensitivity due to vascular origin. | SH-SY5Y | ~1 mM | ~500 µM | Requires higher dose or differentiation. |

Module 3: The Specific "Signature" Assay (N-Homocysteinylation)

Objective: Prove that toxicity is due to HTL modification, not just general stress. This is the most critical assay for mechanistic validity.

Method A: Western Blot (Immunological Detection)

-

Antibody: Use a polyclonal Anti-Homocysteine Antibody (e.g., Rabbit pAb).[3][4][5] These antibodies recognize the Hcy moiety attached to proteins (albumin, fibrinogen, or cellular proteins).

-

Lysis: Lyse treated cells in RIPA buffer containing N-ethylmaleimide (NEM) (10 mM) to block free thiols and prevent artificial disulfide interchange during lysis.

-

Blotting: Run SDS-PAGE under reducing conditions.

-

Result: You will see a "smear" or specific bands of N-Hcy proteins increasing with HTL dose, distinct from the control.

Method B: The "Thiol Gain" Assay (Chemical Detection) Principle: N-homocysteinylation adds a free thiol (-SH) to lysine residues. Therefore, total protein-bound thiols INCREASE after HTL treatment.

-

Treatment: Treat cells with HTL (e.g., 500 µM) for 24h.

-

Precipitation: Harvest cells, lyse, and precipitate proteins with 10% Trichloroacetic Acid (TCA) .

-

Why? To remove free HTL and free Hcy from the solution. Only protein-bound Hcy remains.

-

-

Wash: Wash pellet 3x with acetone to remove acid and residual free thiols.

-

Resuspension: Dissolve pellet in 6M Guanidine-HCl + 100 mM Tris (pH 8.0) .

-

Detection: Add Ellman’s Reagent (DTNB) (0.5 mM final). Incubate 15 min.

-

Read: Absorbance at 412 nm.

-

Calculation: Normalize OD412 to protein concentration (BCA assay).

-

Result: HTL-treated samples should show significantly higher moles of -SH per mg of protein compared to control.

-

Module 4: Oxidative Stress (ROS) & Apoptosis

Objective: Confirm the downstream consequences.

ROS Assay (DCFH-DA) [6]

-

Probe: Load cells with 10 µM DCFH-DA for 30 min in serum-free media.

-

Wash: Remove excess probe (critical to lower background).

-

Treatment: Add HTL.

-

Kinetics: Measure fluorescence (Ex/Em 485/535 nm) every 30 min for 4 hours. HTL induces rapid ROS via auto-oxidation.

Apoptosis (Annexin V/PI)

-

Harvest: Accutase or mild trypsin (do not over-digest).

-

Stain: Annexin V-FITC (early apoptosis) and Propidium Iodide (necrosis/late apoptosis).

-

Flow Cytometry:

-

Q3 (Annexin+/PI-): True Apoptosis (HTL specific).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.[2] Note the parallel processing for viability and mechanistic verification.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| No Toxicity Observed | HTL hydrolysis | Ensure stock is in HCl and prepared fresh. Check media pH (basic pH accelerates hydrolysis). |

| High Background in Thiol Assay | Incomplete precipitation | Wash TCA pellet thoroughly with acetone to remove all free HTL before adding DTNB. |

| Inconsistent ROS Data | Serum interference | Perform DCFH-DA loading and initial HTL exposure in low-serum (0.5%) or serum-free media. |

| Cell Detachment | ECM damage | HTL can modify extracellular matrix proteins (fibronectin/collagen). Use collagen-coated plates for HUVECs. |

References

-

Jakubowski, H. (2000).[1] Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. The Journal of Nutrition, 130(2), 377S-381S. Link

-

Jakubowski, H. (1997). Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels.[3] Journal of Biological Chemistry, 272(3), 1935-1942. Link

-

Mercie, P., et al. (2000). Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features. Apoptosis, 5(4), 403-411. Link

-

Ellman, G. L. (1959).[7][8] Tissue sulfhydryl groups.[9] Archives of Biochemistry and Biophysics, 82(1), 70-77.[9] Link

-

Gurda, D., et al. (2015). Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells. Amino Acids, 47, 1319–1339. Link

Sources

- 1. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. biocompare.com [biocompare.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

use of DL-Homocysteine thiolactone in drug discovery screening

Application Note: Targeted Screening Strategies Utilizing DL-Homocysteine Thiolactone

Executive Summary

DL-Homocysteine thiolactone (HCTL) is a cyclic thioester metabolite of homocysteine (Hcy) that plays a critical pathogenic role in cardiovascular disease, neurodegeneration (Alzheimer’s), and autoimmune disorders. Unlike free homocysteine, HCTL is highly reactive, modifying protein lysine residues via N-homocysteinylation .[1][2][3] This modification leads to protein aggregation, enzymatic inactivation, and the generation of neo-epitopes.

This guide details the use of HCTL as a core reagent in drug discovery to:

-

Screen for PON1 Activators: Identifying compounds that enhance the hydrolytic detoxification of HCTL.

-

Phenotypic Cytoprotection Screening: Identifying small molecules that prevent HCTL-induced cellular toxicity and ER stress.

Mechanistic Grounding: The "Trojan Horse" of Metabolism

To design effective screens, one must understand the lifecycle of HCTL. It is formed by an error-editing reaction of Methionyl-tRNA Synthetase (MetRS) .[4][5] When MetRS misactivates homocysteine instead of methionine, it cyclizes the intermediate to HCTL to prevent translational incorporation. However, HCTL is a "molecular Trojan horse"—it diffuses out of the active site and chemically attacks proteins.

Key Pathway Components:

-

PON1 (Paraoxonase 1): The detoxifier (Hydrolyzes HCTL

Hcy).[7][8] -

Protein-Lysine: The target (Irreversible N-homocysteinylation).

Figure 1: The metabolic lifecycle of HCTL. MetRS generates HCTL to prevent translational errors.[4][9] HCTL then chemically modifies proteins unless intercepted by PON1.

Application I: Enzymatic Screening for PON1 Activators

Objective: Identify small molecules that allosterically enhance the homocysteine thiolactonase activity of Paraoxonase 1 (PON1).

Scientific Rationale: PON1 is the primary enzyme responsible for hydrolyzing HCTL in human serum.[10] Reduced PON1 activity is a clinical biomarker for atherosclerosis. Enhancing this activity is a therapeutic strategy to clear toxic HCTL.

Reagent Note: While PON1 is stereospecific for L-HCTL , DL-HCTL is frequently used in screening due to cost and stability. When using DL-HCTL, assume only 50% of the substrate (the L-isomer) is biologically available for enzymatic hydrolysis.

Protocol: Colorimetric Ellman’s Assay (96-well Format)

Principle: PON1 hydrolyzes the thioester bond of HCTL, releasing free Homocysteine (Hcy) which contains a free sulfhydryl (-SH) group. This -SH group reacts with DTNB (Ellman's Reagent) to form TNB, measurable at 412 nm.

Materials:

-

Enzyme: Recombinant Human PON1 or purified serum fraction.

-

Substrate: DL-Homocysteine Thiolactone HCl (Stock: 100 mM in water).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Buffer: 50 mM Tris-HCl, 1 mM CaCl₂, pH 8.0. (Critical: PON1 is Ca²⁺ dependent).[6]

Step-by-Step Workflow:

-

Buffer Preparation: Prepare Tris-HCl buffer (pH 8.0) containing 1 mM CaCl₂. Note: Exclude EDTA, as it irreversibly inhibits PON1.

-

Enzyme Plating: Add 10 µL of PON1 enzyme solution to each well of a clear 96-well plate.

-

Compound Addition: Add 1 µL of test compound (in DMSO). Incubate for 10 minutes at 25°C.

-

Substrate Mix: Prepare a Master Mix of DL-HCTL (final conc. 1 mM) and DTNB (final conc. 0.5 mM) in the assay buffer.

-

Expert Tip: Prepare HCTL fresh. Thioesters undergo spontaneous hydrolysis at pH > 7.5.

-

-

Reaction Initiation: Add 190 µL of the Substrate/DTNB Master Mix to the wells.

-

Kinetic Read: Immediately measure Absorbance at 412 nm every 30 seconds for 10–15 minutes.

-

Analysis: Calculate the initial velocity (

) of TNB formation.

Data Interpretation:

| Parameter | Observation | Interpretation |

| Slope (ΔOD/min) | Increase vs. Vehicle | Hit: Potential PON1 Activator. |

| Slope (ΔOD/min) | Decrease vs. Vehicle | Inhibitor: Potential toxicity or chelator. |

| Background | High OD at T=0 | False Positive: Compound reacts with DTNB. |

Application II: Phenotypic Cytoprotection Screen

Objective: Identify compounds that protect cells from HCTL-induced unfolded protein response (UPR) and cytotoxicity.

Scientific Rationale: HCTL enters cells and N-homocysteinylates ER chaperones (e.g., BiP/GRP78), causing protein misfolding and ER stress. This assay screens for "chemical chaperones" or pathway inhibitors that mitigate this specific toxicity.

Protocol: HUVEC Cytotoxicity Assay

Materials:

-

Cells: Human Umbilical Vein Endothelial Cells (HUVEC).

-

Stressor: DL-HCTL (Stock: 100 mM, filter sterilized).

-

Readout: CellTox™ Green (Promega) or CCK-8 (Dojindo).

-

Control: Aminoguanidine (known inhibitor of glycation/modification) or Proline (scavenger).

Step-by-Step Workflow:

-

Seeding: Seed HUVECs at 5,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

-

Pre-treatment: Add test compounds (10 µM) for 2 hours prior to stress induction.

-

Stress Induction: Add DL-HCTL to a final concentration of 0.5 mM to 1.0 mM .

-

Expert Tip: Unlike the enzymatic assay, chemical modification (N-homocysteinylation) occurs with both D- and L- isomers. DL-HCTL is fully potent here as a toxic agent.

-

-

Incubation: Incubate for 24–48 hours. HCTL toxicity is cumulative.

-

Detection: Add CellTox Green dye (1:1000) or CCK-8 reagent.

-

Readout: Measure Fluorescence (485ex/520em) or Absorbance (450 nm).

Figure 2: Screening cascade. Enzymatic hits are validated in a cellular context to ensure they prevent HCTL-mediated toxicity.

Critical Reagent Notes & Troubleshooting

-

Spontaneous Hydrolysis: HCTL is unstable at alkaline pH.

-

Solution: Always prepare HCTL stocks in slightly acidic water (pH 6.0) or dilute immediately before use.

-

Control: Run a "No Enzyme" control in the PON1 assay to subtract non-enzymatic hydrolysis rates.

-

-

Stereochemistry (DL vs L):

-

Enzymatic Assays: PON1 is stereoselective for L-HCTL. If using DL-HCTL, the

will appear higher because the D-isomer acts as a competitive inhibitor or inert diluent. -

Chemical Assays: N-homocysteinylation is chemically driven (nucleophilic attack by lysine). Both D- and L- forms react.[2] DL-HCTL is perfectly acceptable for toxicity screens.

-

-

False Positives (Ellman's): Compounds containing thiols (e.g., N-acetylcysteine) will react with DTNB.

-

Validation: Use an orthogonal endpoint (e.g., pH indicator assay using Phenol Red) for thiol-containing hits.

-

References

-

Jakubowski H. (2000).[2][4][6][9] Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. Journal of Nutrition, 130(2S Suppl), 377S-381S.[4][6][9] Link

-

Perła-Kaján J., et al. (2007).[11] Homocysteine thiolactone and protein N-homocysteinylation in health and disease. Amino Acids, 32(4), 561-572. Link

-

Głowacki R., et al. (2022). Identification of 1,3-thiazinane-4-carboxylic acid in human urine: A new metabolite of homocysteine thiolactone.[12] Biochimie. Link

-

Draganov D.I., La Du B.N. (2004). Pharmacogenetics of paraoxonases: a brief review. Naunyn-Schmiedeberg's Archives of Pharmacology, 369, 78–88. Link

-